4-Methoxy-4'-nitrobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-4'-nitrobiphenyl involves several key steps, including coupling reactions and the use of organotin compounds. A notable method includes the palladium-catalyzed Stille cross-coupling reaction, which is favored for its functional group compatibility and the stability of organostannanes under reaction conditions (Williams et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-4'-nitrobiphenyl has been extensively analyzed using various spectroscopic techniques and theoretical calculations. Studies have shown that the molecule exhibits significant geometric optimization and vibrational wavenumbers, as revealed through density functional theory (DFT) computations. The equilibrium geometry and the linear polarizability of the molecule suggest its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-Methoxy-4'-nitrobiphenyl, as well as its thermodynamic properties, have been calculated under different temperatures, providing insights into its stability and reactivity. The molecule's HOMO-LUMO energy gap further explains the charge interactions within the molecule, highlighting its electronic structure and potential chemical reactivity (Govindarasu & Kavitha, 2014).
Physical Properties Analysis
The physical properties of 4-Methoxy-4'-nitrobiphenyl, including its vibrational spectra, have been characterized using FT-IR and FT-Raman spectroscopy. These studies provide valuable data on the compound's structural dynamics and its interactions with electromagnetic radiation, which are crucial for understanding its applications in materials science and spectroscopy (Govindarasu & Kavitha, 2014).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-4'-nitrobiphenyl, including its NBO (Natural Bond Orbital) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis, have been thoroughly investigated. These studies help in understanding the molecular stability and the distribution of electron density across the molecule, which are essential for predicting its reactivity and interaction with other chemical species (Govindarasu & Kavitha, 2014).
Scientific Research Applications
Non-Linear Optical (NLO) Materials
- Scientific Field: Photonics and Optical Materials .
- Application Summary: 4-Methoxy-4’-nitrobiphenyl is used in the production of organic non-linear optical (NLO) materials . These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Organic 4-Methoxy-2-Nitroaniline Single Crystals
- Scientific Field: Materials Science .
- Application Summary: 4-Methoxy-4’-nitrobiphenyl is used in the growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications .
- Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
- Results or Outcomes: The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIINENVMPWGQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456238 | |
Record name | 4-Methoxy-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-nitrobiphenyl | |
CAS RN |
2143-90-0 | |
Record name | 4-Methoxy-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.